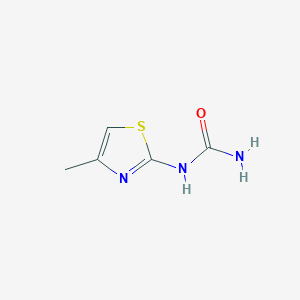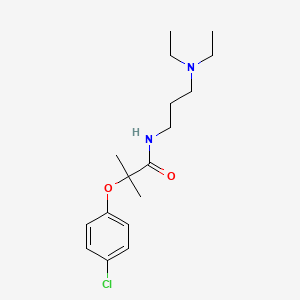
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a propionamide group, a chlorophenoxy moiety, and a diethylamino propyl chain, making it a versatile molecule with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- typically involves the reaction of 2-(p-chlorophenoxy)propionic acid with diethylamine and subsequent amidation. The reaction conditions often include the use of a suitable solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- involves its interaction with specific molecular targets, such as chloride channels in skeletal muscle . The compound modulates the activity of these channels, leading to changes in muscle excitability and function. The exact pathways and molecular interactions are still under investigation, but it is known to affect ion transport and cellular signaling processes.
相似化合物的比较
Similar Compounds
2-(p-Chlorophenoxy)propionic acid: Shares the chlorophenoxy moiety but lacks the diethylamino propyl chain.
p-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of the propionamide group.
2-(p-Chlorophenoxy)butyric acid: Contains a butyric acid group, differing in the length of the carbon chain.
Uniqueness
Propionamide, 2-(p-chlorophenoxy)-N-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate chloride channels sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
属性
CAS 编号 |
61887-08-9 |
|---|---|
分子式 |
C17H27ClN2O2 |
分子量 |
326.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[3-(diethylamino)propyl]-2-methylpropanamide |
InChI |
InChI=1S/C17H27ClN2O2/c1-5-20(6-2)13-7-12-19-16(21)17(3,4)22-15-10-8-14(18)9-11-15/h8-11H,5-7,12-13H2,1-4H3,(H,19,21) |
InChI 键 |
QYEAGDCUUIAVGQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
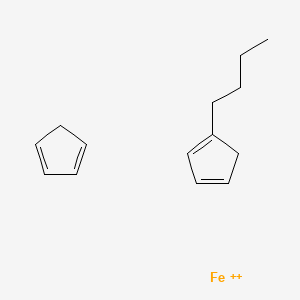
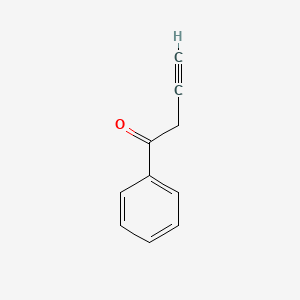
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
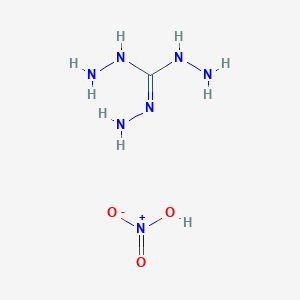




![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
